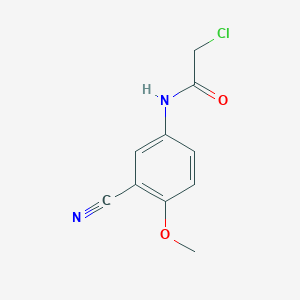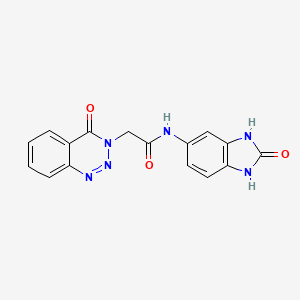
4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile, also known as Dibromo-BAPN, is a chemical compound that has been extensively studied for its biological and physiological effects. It is a potent inhibitor of lysyl oxidase (LOX), an enzyme that plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix.
Mécanisme D'action
4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile acts as a suicide inhibitor of LOX by irreversibly binding to the enzyme's active site and preventing it from catalyzing the cross-linking reaction. The inhibitor is structurally similar to the natural substrate of LOX, lysine, and can form a covalent bond with the enzyme's lysine residue. Once bound, this compound undergoes an intramolecular cyclization reaction that results in the formation of a stable adduct and the inactivation of LOX.
Biochemical and physiological effects:
The inhibition of LOX by this compound has been shown to have various biochemical and physiological effects on different tissues and organs. In the skin, it leads to a decrease in collagen cross-linking and an increase in skin elasticity and pliability. In the lungs, it reduces the stiffness of pulmonary tissue and improves lung compliance. In the heart, it decreases the stiffness of the extracellular matrix and improves cardiac function. In cancer cells, it inhibits the formation of metastases by reducing the cross-linking of collagen and elastin in the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile is a potent and specific inhibitor of LOX, making it a valuable tool for studying the role of this enzyme in various biological processes. Its irreversible binding to the enzyme's active site allows for long-lasting inhibition and sustained effects. However, its high potency and irreversible mechanism of action can also lead to off-target effects and non-specific toxicity, making it important to use appropriate controls and dosages in lab experiments.
Orientations Futures
There are several future directions for research on 4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile and its effects on LOX and tissue mechanics. One area of interest is the development of more specific and selective LOX inhibitors that can target different isoforms of the enzyme and avoid off-target effects. Another area is the study of the role of LOX in tissue repair and regeneration, and the potential use of LOX inhibitors in tissue engineering and regenerative medicine. Finally, the use of this compound in combination with other drugs and therapies for the treatment of cancer and other diseases is also an area of active research.
Méthodes De Synthèse
4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile can be synthesized by reacting 3,5-dibromo-2-pyridinecarboxylic acid with 4-aminobutanenitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields this compound as a white solid with a purity of over 99%.
Applications De Recherche Scientifique
4-(3,5-Dibromo-2-oxopyridin-1-yl)butanenitrile has been widely used in scientific research to study the role of lysyl oxidase in various biological processes such as tissue development, wound healing, and cancer progression. It has been shown to inhibit the activity of LOX in vitro and in vivo, leading to a decrease in collagen and elastin cross-linking and subsequent changes in tissue stiffness and mechanical properties.
Propriétés
IUPAC Name |
4-(3,5-dibromo-2-oxopyridin-1-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2N2O/c10-7-5-8(11)9(14)13(6-7)4-2-1-3-12/h5-6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHAWRIZAKRYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CCCC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)

![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)

![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)


![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxo-4-pyrrolidin-1-ylbutanamide](/img/structure/B7646542.png)
![N-[3-(difluoromethoxy)pyridin-2-yl]acetamide](/img/structure/B7646545.png)

![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B7646561.png)
![4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B7646569.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-4-phenoxypiperidine-1-carboxamide](/img/structure/B7646584.png)
![(5E)-5-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646596.png)